

Physicochemical properties of 1-Chloro-1-deoxy-D-fructose

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Compound of Interest

Compound Name: 1-Chloro-1-deoxy-D-fructose

CAS No.: 1932126-86-7

Cat. No.: B7959266

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Technical Whitepaper: Physicochemical Characterization and Applications of **1-Chloro-1-deoxy-D-fructose**

Executive Summary

1-Chloro-1-deoxy-D-fructose (CAS: 32785-93-6) is a halogenated monosaccharide derivative of significant interest in metabolic research and medicinal chemistry. Structurally defined by the substitution of the C1 hydroxyl group of D-fructose with a chlorine atom, this compound serves as a critical probe for investigating fructose metabolism, specifically targeting the ketohexokinase (KHK) pathway. Its unique physicochemical profile—characterized by altered lipophilicity and electrophilic potential compared to the parent ketose—enables its utility as a competitive inhibitor and a chiral building block for complex glycosides. This guide provides a definitive technical analysis of its properties, synthesis, and applications.

Molecular Identity & Structural Analysis

The introduction of a chlorine atom at the C1 position of D-fructose fundamentally alters the electronic environment of the anomeric center (C2) and the conformational equilibrium of the molecule.

Nomenclature and Identification

- IUPAC Name: **1-Chloro-1-deoxy-D-fructose**[\[1\]](#)
- Synonyms: 1-Chloro-1-deoxy- β -D-fructopyranose (predominant tautomer in solution); 1-Chlorofructose.
- CAS Registry Number: 32785-93-6[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: $C_6H_{11}ClO_5$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 198.60 g/mol [\[2\]](#)

Tautomeric Equilibrium

Unlike glucose, D-fructose exists in a complex equilibrium of five tautomers in solution:

- and

-pyranose,

- and

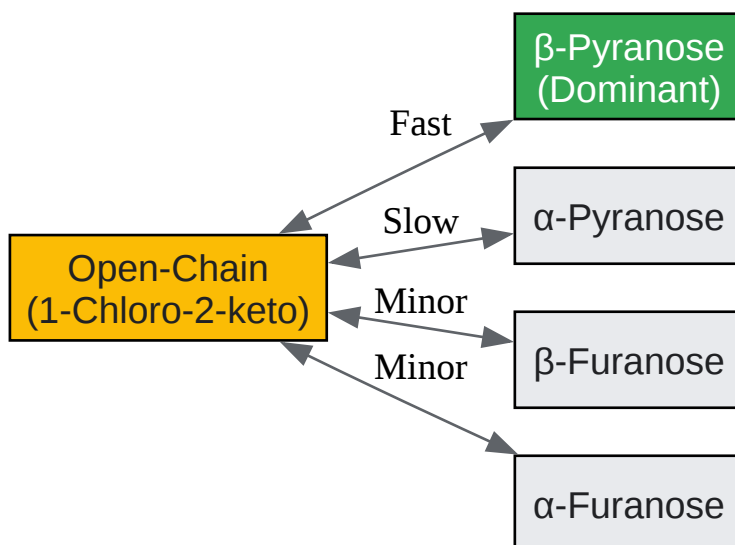
-furanose, and the open-chain keto form.

For **1-Chloro-1-deoxy-D-fructose**, the C1-Cl substitution destabilizes the furanose forms because the C1 position is exocyclic in the pyranose form but adjacent to the hemiketal center. The electron-withdrawing nature of chlorine (

-inductive effect) reduces the nucleophilicity of the C2-OH in the open chain, potentially slowing cyclization kinetics, but thermodynamically favoring the

-pyranose form due to the minimization of steric clashes at the anomeric position.

DOT Diagram: Tautomeric Equilibrium



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Caption: Predicted tautomeric equilibrium of **1-Chloro-1-deoxy-D-fructose** in aqueous solution, favoring the

-pyranose form.

Physicochemical Profile

The following data consolidates experimental and predicted values essential for handling and formulation.

Property	Value / Description	Context
Physical State	Viscous syrup or amorphous solid	Highly hygroscopic; difficult to crystallize due to tautomeric mix.
Melting Point	120–124 °C (decomposes)	Value refers to the crystalline -pyranose form if isolated.
Solubility	Soluble: Water, Methanol, DMSO Insoluble: Hexane, Ether	High polarity retains water solubility despite Cl substitution.
pKa	~11.8 (C-OH ionization)	Slightly more acidic than fructose (pKa ~12.0) due to inductive effect of Cl.
LogP	-1.6 (Predicted)	More lipophilic than fructose (LogP -2.3), aiding passive membrane transport.
Optical Rotation	(c=1, H ₂ O)	Subject to mutarotation; equilibrates rapidly.

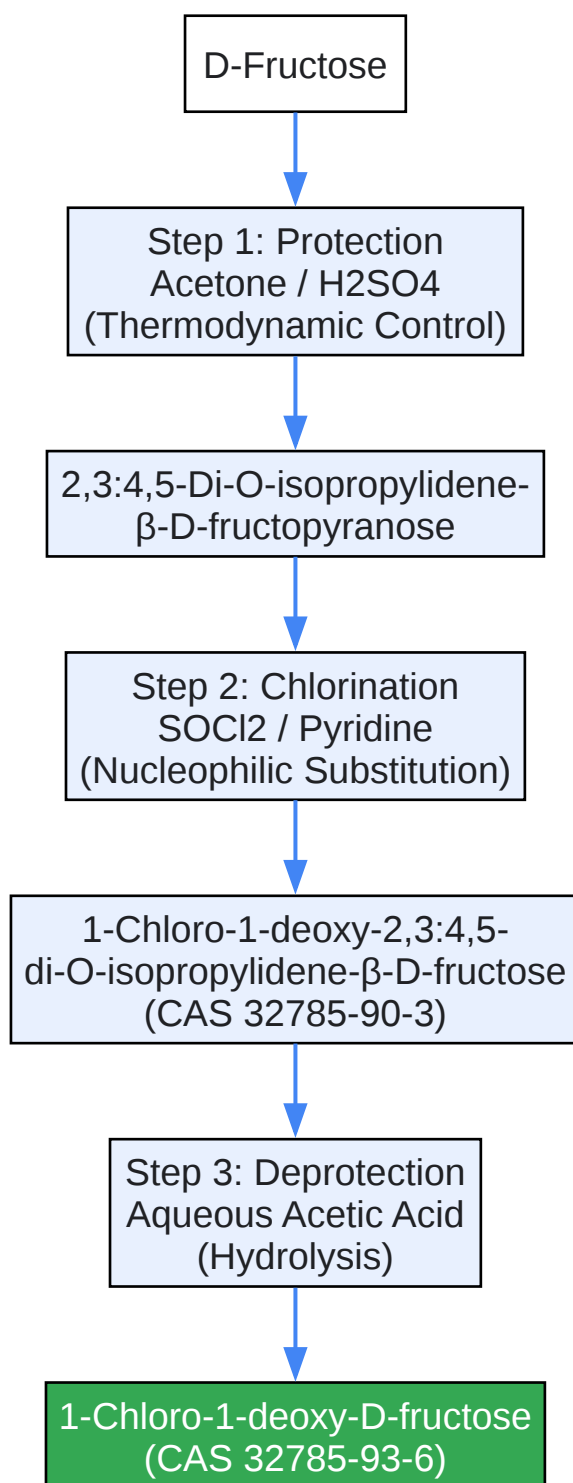
Synthesis & Purification Protocols

Direct chlorination of fructose is non-selective. The authoritative synthesis requires protection of the cyclic acetals to isolate the C1 position.

Synthetic Route: The Di-isopropylidene Strategy

This protocol ensures regioselectivity for the C1 primary alcohol.

Workflow Diagram



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Caption: Synthetic pathway via acetal protection to ensure C1 regioselectivity.

Detailed Methodology

Step 1: Protection (Formation of 2,3:4,5-di-O-isopropylidene- β -D-fructopyranose)

- Suspend D-fructose (10 g) in dry acetone (200 mL) containing concentrated sulfuric acid (0.5 mL).
- Stir at room temperature for 4 hours. The solution will clarify as the product forms.
- Neutralize with anhydrous Na_2CO_3 , filter, and concentrate in vacuo.
- Recrystallize from hexane to yield white needles.

Step 2: Chlorination (Formation of Precursor CAS 32785-90-3)[4]

- Dissolve the protected fructose (5 g) in anhydrous pyridine (20 mL).
- Cool to 0°C. Add thionyl chloride (1.5 eq) dropwise to avoid exotherms.
- Heat to 60°C for 2 hours. The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism on the primary C1 alcohol.
- Pour into ice water and extract with dichloromethane (DCM).
- Purification: Silica gel chromatography (Hexane:EtOAc 4:1) yields the 1-chloro-protected intermediate.

Step 3: Deprotection

- Dissolve the intermediate in 80% aqueous acetic acid.
- Heat at 40°C for 12 hours. Monitor by TLC (EtOAc:MeOH 5:1) for the disappearance of the non-polar spot.
- Concentrate under reduced pressure. Co-evaporate with toluene to remove acetic acid.

- Final Purification: The residue is often a syrup. Purify via preparative HPLC or crystallization from ethanol/ether if solid is required.

Analytical Characterization

Validation of **1-Chloro-1-deoxy-D-fructose** relies on distinguishing the C1-Cl moiety from the native C1-OH.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (D_2O , 400 MHz):
 - C1-H: The protons at C1 appear as an AB system or singlet (depending on conformation) shifted downfield to δ 3.8–4.0 ppm (compared to δ 3.5–3.6 for native fructose).
 - Anomeric Effect: The absence of the C1-OH coupling eliminates the triplet splitting typically seen in DMSO- d_6 for the C1-OH signal.
- ^{13}C NMR (D_2O , 100 MHz):
 - C1: Significant upfield shift to δ 45–48 ppm (characteristic of) compared to δ 63 ppm for .
 - C2 (Anomeric): Resonance at δ 98–105 ppm (pyranose forms).

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Signature:
 - : m/z 221.0.
 - Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single chlorine atom (

vs

).

Biological & Pharmacological Context

Metabolic Inhibition (Glycolysis & Fructolysis)

1-Chloro-1-deoxy-D-fructose acts as a metabolic probe. By mimicking fructose, it enters cells via GLUT5 transporters. However, the C1-chlorine prevents phosphorylation by Ketohexokinase (KHK) (Fructokinase) at the C1 position to form Fructose-1-Phosphate (F1P).

- Mechanism: Competitive inhibition of KHK.
- Outcome: Prevents the rapid ATP depletion associated with high fructose loads (hereditary fructose intolerance models).

Potential as an Alkylating Agent

In the open-chain form, the

-chloroketone moiety is a mild electrophile. While less reactive than

-halocarbonyls in non-sugar contexts, it can potentially alkylate active site nucleophiles (e.g., cysteine thiols) in specific enzymes, acting as an irreversible inhibitor.

Male Contraceptive Analog

Structurally, this compound is an isomer of 6-chloro-6-deoxy-D-glucose and related to

-chlorohydrin, compounds known for reversible male infertility effects via glycolysis inhibition in sperm. While **1-chloro-1-deoxy-D-fructose** is less potent, it serves as a structural reference in structure-activity relationship (SAR) studies for this class of antifertility agents.

Handling and Stability

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
- Hygroscopicity: Extreme. Handle in a glovebox or rapid weighing environment.
- Chemical Stability:

- Acid: Stable.
- Base: Unstable. Exposure to pH > 8.0 risks intramolecular cyclization to form 1,2-anhydro-D-fructose (spiro-epoxide) via displacement of the chloride by the anomeric hydroxyl.

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